4-Bromo-3',4'-dimethylbenzophenone
Description
Contextualization within Benzophenone (B1666685) Chemistry
Benzophenone, with its core structure of two phenyl rings attached to a carbonyl group, represents a ubiquitous and versatile scaffold in both medicinal chemistry and materials science. molport.commdpi.com Its derivatives are found in nature, exhibiting a wide range of biological activities, and are also synthesized for use as photoinitiators, in perfumes, and as building blocks for larger, more complex molecules. molport.commdpi.com The chemical reactivity of the benzophenone core, particularly its ability to be substituted at various positions on the phenyl rings, allows for the fine-tuning of its electronic and steric properties, leading to a diverse library of compounds with tailored functions.
Significance of Substituted Benzophenone Frameworks in Academic Inquiry
The strategic placement of different functional groups on the benzophenone framework is a cornerstone of academic and industrial research. Substituents can dramatically influence the molecule's biological activity, photochemical behavior, and material properties. molport.comnist.gov For instance, hydroxylated benzophenones are known for their antioxidant and anticancer properties, while other substitutions can lead to applications in organic light-emitting diodes (OLEDs). molport.comnist.gov The study of asymmetrically substituted benzophenones is particularly valuable as it allows for the exploration of structure-activity relationships with a higher degree of precision.
Scope and Research Focus on 4-Bromo-3',4'-dimethylbenzophenone
Research into this specific compound is primarily focused on its synthesis and its potential as a building block in medicinal chemistry and materials science. While extensive studies on this compound itself are not widely published, its structural similarity to other biologically active benzophenones suggests potential avenues for investigation.
Chemical and Physical Properties
The properties of this compound are derived from its molecular structure. The presence of the bromine atom and the aromatic rings contributes to its solid nature at room temperature.
| Property | Value |
| Molecular Formula | C₁₅H₁₃BrO |
| Molecular Weight | 289.17 g/mol molport.com |
| CAS Number | 300383-01-1 molport.com |
| Appearance | Solid (predicted) |
| Synonyms | (4-bromophenyl)(3,4-dimethylphenyl)methanone |
Synthesis and Characterization
The synthesis of this compound can be achieved through well-established organic chemistry reactions.
Friedel-Crafts Acylation
A common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation. In a plausible synthetic route, 4-bromobenzoyl chloride would be reacted with o-xylene (B151617) (1,2-dimethylbenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). udel.edu The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, would then attack the electron-rich o-xylene ring to form the desired ketone. The reaction would likely be performed in an inert solvent like dichloromethane (B109758) at reduced temperatures to control reactivity. udel.edu
Suzuki-Miyaura Coupling
Alternatively, a more modern and often higher-yielding approach would be the Suzuki-Miyaura cross-coupling reaction. libretexts.org This method involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For the synthesis of this compound, this could involve the coupling of 4-bromobenzoyl chloride with (3,4-dimethylphenyl)boronic acid. This reaction offers the advantage of milder conditions and greater functional group tolerance compared to the Friedel-Crafts acylation. libretexts.org
Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of the atoms and the substitution pattern on the aromatic rings. Infrared (IR) spectroscopy would show a characteristic absorption for the carbonyl group. Mass spectrometry would be used to confirm the molecular weight and isotopic pattern of the bromine-containing compound.
Potential Research Applications
While specific research applications for this compound are not yet extensively documented, its structural motifs suggest several promising areas of investigation.
Intermediate in Medicinal Chemistry
The most immediate application of this compound is as a key intermediate in the synthesis of potential therapeutic agents. The bromine atom can be readily displaced or used in further cross-coupling reactions to introduce a variety of other functional groups, allowing for the rapid generation of a library of derivatives for biological screening. For example, a structurally related compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has been shown to exhibit anticancer activity by modulating human telomerase reverse transcriptase (hTERT). nih.gov This suggests that derivatives of this compound could be explored for similar antiproliferative effects.
Building Block for Materials Science
Substituted benzophenones are of interest in materials science, particularly in the development of organic electronics. The benzophenone core can be incorporated into larger conjugated systems to create materials with specific photophysical and electronic properties. The substitution pattern on this compound could influence the packing of molecules in the solid state, which is a critical factor in determining the performance of organic electronic devices. Further functionalization at the bromine position could lead to the synthesis of novel host materials for OLEDs or other organic electronic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABLMGFHGWKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373647 | |
| Record name | 4-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300383-01-1 | |
| Record name | 4-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 ,4 Dimethylbenzophenone and Analogues
Strategic Design of Precursors for 4-Bromo-3',4'-dimethylbenzophenone
The creation of this compound, with the chemical formula C₁₅H₁₃BrO and a molecular weight of 289.17 g/mol , hinges on the selection and preparation of suitable precursors. The core structure of this compound is (4-bromophenyl)-(3,4-dimethylphenyl)methanone. clearsynth.com A key precursor is 3,4-dimethylbenzophenone (B1346588). tcichemicals.comsigmaaldrich.cn This can be synthesized and then subsequently brominated. Another important precursor is 4-bromobenzaldehyde, which can be prepared from materials like 2-bromo-6-fluorobenzaldehyde (B104081) through a series of reactions. google.comgoogle.com
The synthesis often involves the reaction of an activated aromatic compound with an acylating agent. For instance, 1,2-dimethylbenzene (o-xylene) can serve as the dimethyl-substituted aromatic precursor, which then reacts with a 4-bromobenzoyl derivative. Alternatively, a Grignard reagent derived from a brominated aromatic compound can be reacted with an appropriate aldehyde. For example, n-butyllithium can be used to treat 1-bromo-4-methylbenzene, followed by reaction with 4-fluorobenzaldehyde (B137897) to produce an intermediate that, upon further reaction, yields a benzophenone (B1666685) derivative. chemicalbook.com
Friedel-Crafts Acylation Approaches in Substituted Benzophenone Synthesis
Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aromatic ketones like benzophenones. numberanalytics.comnih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org
Catalytic Systems in Friedel-Crafts Reactions
A variety of Lewis acids can be employed as catalysts in Friedel-Crafts acylation. google.com Aluminum chloride (AlCl₃) is a traditional and potent catalyst for these reactions. masterorganicchemistry.com Other effective catalysts include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). google.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, gallium chloride and antimony pentachloride have been shown to be more active than aluminum chloride in certain acylations. researchgate.net
Recent advancements have focused on developing more environmentally friendly and reusable catalytic systems. google.com For example, lanthanide triflates, such as scandium triflate (Sc(OTf)₃), have been used, and their catalytic activity can be enhanced by additives like lithium perchlorate (B79767) (LiClO₄). psu.edu These systems are advantageous as they can often be recovered and reused. psu.edu Heterogeneous catalysts, like phosphotungstic acid encapsulated in a nanoporous material, have also been explored to facilitate easier separation and catalyst recycling. nih.gov
| Catalyst System | Advantages |
| Aluminum Chloride (AlCl₃) | High reactivity, widely available. masterorganicchemistry.com |
| Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂) | Moderately active, useful at higher temperatures. researchgate.net |
| Lanthanide Triflates (e.g., Sc(OTf)₃) with LiClO₄ | Reusable, stable in water. psu.edu |
| Phosphotungstic Acid@MIL-53(Fe) | Heterogeneous, easily separable and reusable. nih.gov |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | Catalytic amounts are effective, can be recycled. nih.govuni-stuttgart.de |
Reaction Condition Optimization for High Yields and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of Friedel-Crafts acylation. numberanalytics.comnumberanalytics.com Key parameters include temperature, solvent, and catalyst concentration.
Temperature: The reaction temperature affects the rate and selectivity. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions. numberanalytics.com For many Friedel-Crafts acylations, temperatures are controlled to maintain a balance between reaction speed and product purity. acs.org
Solvent: The choice of solvent can influence the reaction outcome. numberanalytics.comnumberanalytics.com Solvents like nitrobenzene (B124822) are often used due to their ability to stabilize the reaction intermediates. numberanalytics.com Dichloromethane (B109758) and carbon disulfide are also common solvents. numberanalytics.com In some cases, solvent-free conditions have been employed, particularly with certain catalyst systems like LiClO₄ with acyl anhydrides. researchgate.net
Catalyst Concentration: The amount of catalyst used is another critical factor. numberanalytics.com While a sufficient amount is needed to drive the reaction, using an excess can lead to complications. nih.gov Catalytic Friedel-Crafts reactions, which use less than a stoichiometric amount of the catalyst, are highly desirable from an environmental and economic standpoint. uni-stuttgart.de
The acylation of 1,2-dimethylbenzene with 4-bromobenzoyl chloride in the presence of a suitable Lewis acid catalyst would be a direct route to this compound. The electron-donating methyl groups on the o-xylene (B151617) ring direct the incoming acyl group, primarily to the para position relative to one of the methyl groups, leading to the desired product.
Targeted Bromination Strategies for Benzophenone Derivatives
Once the benzophenone core, such as 3,4-dimethylbenzophenone, is synthesized, the next step is the introduction of a bromine atom at the desired position on the other aromatic ring. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Bromination Mechanisms
Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto an aromatic ring. libretexts.orgpressbooks.pub The reaction involves an electrophile, typically Br⁺, which attacks the electron-rich benzene (B151609) ring. msu.edu To generate the Br⁺ electrophile from molecular bromine (Br₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required. pressbooks.pub
The mechanism proceeds in two main steps:
Formation of a carbocation intermediate (arenium ion) where the bromine atom has added to the ring. This intermediate is stabilized by resonance. libretexts.org
Loss of a proton (H⁺) from the carbon bearing the bromine atom to restore the aromaticity of the ring, resulting in the brominated product. libretexts.org
In the case of a benzophenone derivative, the carbonyl group is deactivating, meaning it withdraws electron density from the ring it is attached to, making it less reactive towards electrophilic substitution. sciencemadness.org This deactivating effect directs incoming electrophiles to the meta position. Therefore, direct bromination of 3,4-dimethylbenzophenone would likely result in bromination at the meta position of the unsubstituted phenyl ring.
Radical Bromination Pathways for Methylated Benzophenones
Radical bromination offers an alternative pathway, particularly for compounds with benzylic hydrogens, such as those on methyl groups. youtube.com This type of reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator like light or benzoyl peroxide. youtube.comrsc.org
For the specific synthesis of this compound, electrophilic bromination of a precursor that already contains the 3,4-dimethylphenyl group is the more direct and logical approach. The starting material would be 3,4-dimethylbenzophenone, and the bromination would be directed to the 4-position of the other phenyl ring.
Methylation Approaches in Benzophenone Synthesis
The introduction of methyl groups onto the benzophenone scaffold is a critical step in the synthesis of this compound and its analogues. While the most direct synthesis involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 4-bromobenzoyl chloride, modern synthetic chemistry offers advanced C-H methylation techniques that can be applied to pre-formed benzophenone cores or their precursors. rsc.org These methods are particularly valuable in drug discovery and materials science for their ability to install "magic methyl" groups, which can significantly alter a molecule's physicochemical properties. rsc.org
Recent advancements have focused on the direct, selective methylation of sp²-hybridized carbon-hydrogen bonds on aromatic rings. rsc.org Palladium-catalyzed reactions, for instance, have been developed to methylate benzoic acids and related derivatives. rsc.org These reactions often employ amino acid-derived ligands, which have been shown to exhibit a profound ligand-acceleration effect. rsc.org In one such strategy, a carboxylic acid group can direct the ortho-C–H methylation. rsc.org Another approach utilizes methylboronic acid derivatives, such as potassium methyltrifluoroborate (MeBF₃K), in the presence of an oxidant like MnF₃. rsc.org These techniques provide powerful tools for the late-stage functionalization of complex molecules, allowing for the precise installation of methyl groups on a variety of aromatic structures, including those relevant to benzophenone synthesis. rsc.org
Summary of Methylation Strategies in Aromatic Synthesis
| Method | Key Reagents & Catalysts | Typical Substrate | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Acyl Chloride | Aromatic Hydrocarbon (e.g., 1,2-dimethylbenzene) | General Knowledge |
| Pd-Catalyzed C-H Methylation | Pd Catalyst, Amino Acid Ligand (e.g., Boc-Phe-OH), MeBF₃K | Benzoic Acids, Arylacetic Acids | rsc.org |
| Manganese-Mediated Methylation | MnF₃, MeBF₃K | Benzamides | rsc.org |
Advanced Purification Techniques for this compound
Achieving high purity of this compound is essential for its use in research and as a chemical intermediate. Advanced purification techniques are employed to remove unreacted starting materials, catalysts, and isomeric by-products that may form during synthesis. The primary methods for purifying benzophenone derivatives are chromatographic separation and crystallization-based protocols.
Chromatographic Separation Methodologies
Chromatography is a cornerstone technique for the purification of benzophenone derivatives, offering high-resolution separation. univ.kiev.ua Both column chromatography and High-Performance Liquid Chromatography (HPLC) are widely utilized.
Column Chromatography: This is a standard method for preparative scale purification. In a typical procedure, a silica (B1680970) gel stationary phase is used. chemicalbook.comgoogle.com The crude product is loaded onto the column and eluted with a non-polar solvent system, such as a mixture of hexane (B92381) and chloroform. chemicalbook.com The separation is based on the differential adsorption of the components in the mixture to the silica gel, allowing for the isolation of the pure benzophenone.
High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity preparative separation, HPLC is the method of choice. nih.govsielc.com The most common mode is reversed-phase HPLC, which uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govijpsjournal.com A gradient or isocratic elution with a mobile phase consisting of acetonitrile/water or methanol/water is typically employed. nih.govsielc.com Detection is often carried out using a UV detector. nih.gov This technique is scalable and can be used for isolating impurities or for pharmacokinetic studies. sielc.com
Chromatographic Conditions for Benzophenone Separation
| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Chloroform | Preparative Purification | chemicalbook.comgoogle.com |
| HPLC | Reversed-Phase (e.g., C18) | Methanol/Water | Analytical Screening | nih.gov |
| UPLC-MS/MS | UPLC C18 (1.7 µm) | Methanol / 0.1% Ammonia in Water (Gradient) | Trace Analysis in Biological Matrices | ijpsjournal.com |
| HPLC | Newcrom R1 (Reversed-Phase) | Acetonitrile/Water/Phosphoric Acid | Analytical & Preparative Separation | sielc.com |
Recrystallization and Other Crystallization Protocols
Recrystallization is a powerful and economical technique for purifying solid compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Standard Recrystallization: The selection of an appropriate solvent is crucial. The ideal solvent should dissolve the benzophenone sparingly at room temperature but readily at its boiling point. chemicalforums.com For benzophenones, alcohols are often effective recrystallization solvents. chemicalforums.com Petroleum ether has also been successfully used. scribd.com The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly, which induces the formation of purified crystals. scribd.com
Selective Crystallization of Isomers: In syntheses that may produce isomeric products, such as Friedel-Crafts reactions, more advanced crystallization methods can be employed. A patented process for separating 4-hydroxybenzophenone (B119663) isomers involves their conversion to alkali salts (e.g., sodium or lithium salts). google.com It was discovered that the sodium or lithium salts of different isomers can have significantly different solubilities. google.com This solubility difference allows for the selective crystallization of one isomer's salt from the mixture, providing an efficient method for purification that avoids chromatography. google.com A similar principle could potentially be applied to separate other benzophenone isomers. Another specialized method involves the formation of a sodium bisulfite adduct, which is soluble in hot water and crystallizes upon cooling; the pure benzophenone is then regenerated by adding a carbonate solution. chemicalforums.com
Recrystallization Solvents for Benzophenones
| Solvent/Method | Principle | Reference |
|---|---|---|
| Alcohols (e.g., Ethanol) | Differential solubility at high vs. low temperatures. | chemicalforums.com |
| Petroleum Ether | Differential solubility at high vs. low temperatures. | scribd.com |
| Selective Salt Crystallization | Differential solubility of isomeric alkali salts. | google.com |
| Sodium Bisulfite Adduct Formation | Formation and isolation of a water-soluble adduct, followed by regeneration. | chemicalforums.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 3 ,4 Dimethylbenzophenone
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopy of 4-Bromo-3',4'-dimethylbenzophenone, which encompasses its interaction with ultraviolet and visible light, provides significant insights into its molecular structure and electronic transitions.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions, typical for benzophenone (B1666685) derivatives. The presence of the bromine atom and dimethyl groups on the phenyl rings is expected to influence the position and intensity of these absorption maxima (λmax).
The π → π* transitions, originating from the aromatic rings and the carbonyl group, are generally intense and expected to appear at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is characteristically weaker and appears at longer wavelengths. The substitution on the benzophenone core, specifically the electron-donating dimethyl groups and the electron-withdrawing but also resonance-participating bromine atom, will likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzophenone.
Table 1: Predicted UV-Vis Absorption Characteristics of this compound in a Nonpolar Solvent
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~ 260 - 280 | > 10,000 |
| n → π | ~ 340 - 360 | < 500 |
Note: These are predicted values based on the typical spectroscopic behavior of substituted benzophenones. Actual experimental values may vary.
Photoluminescence and Phosphorescence Studies
While many organic molecules exhibit fluorescence from the singlet excited state, benzophenones are well-known for their efficient intersystem crossing to the triplet state, leading to prominent phosphorescence at low temperatures.
Photoluminescence: Due to the efficient intersystem crossing, the fluorescence of this compound is expected to be very weak or non-existent at room temperature.
Phosphorescence: At low temperatures (e.g., 77 K in a frozen solvent), this compound is predicted to display strong phosphorescence. This emission originates from the triplet excited state (T1) returning to the singlet ground state (S0). The presence of the heavy bromine atom is known to enhance the rate of intersystem crossing (the "heavy-atom effect"), which should lead to a relatively short phosphorescence lifetime and a potentially high phosphorescence quantum yield compared to its non-brominated analog. The emission spectrum is expected to show a characteristic vibronic structure.
Table 2: Predicted Phosphorescence Characteristics of this compound at 77 K
| Property | Predicted Value |
| Emission Maximum (λem) | ~ 450 - 500 nm |
| Phosphorescence Lifetime (τp) | Milliseconds to hundreds of milliseconds |
Note: These are predicted values based on the known photophysical properties of brominated benzophenone derivatives.
Mass Spectrometric Profiling for Molecular Identity and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to provide clear evidence of its molecular identity and characteristic fragmentation pathways.
The molecular ion peak (M+.) should be readily observable. Due to the presence of the bromine atom, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass-to-charge units (for 79Br and 81Br isotopes).
The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving cleavage adjacent to the carbonyl group (alpha-cleavage). A comparison with the mass spectrum of the structurally related 3,4-dimethylbenzophenone (B1346588) can provide valuable insights. nist.gov
Predicted Fragmentation Pathways:
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bonds on either side of the carbonyl group.
Loss of the bromophenyl radical to form the 3,4-dimethylbenzoyl cation.
Loss of the dimethylphenyl radical to form the 4-bromobenzoyl cation. This fragment is expected to be particularly stable and thus a prominent peak in the spectrum.
Loss of CO: The benzoyl cations can further fragment by losing a neutral carbon monoxide molecule.
Loss of Br: Fragmentation involving the loss of the bromine radical is also a possible pathway. miamioh.edu
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (mass/charge) | Ion Structure | Predicted Relative Intensity | Notes |
| 288/290 | [C15H13BrO]+. | Moderate | Molecular ion peak (M+.), showing the characteristic Br isotope pattern. |
| 183/185 | [C7H4BrO]+ | High | 4-Bromobenzoyl cation, resulting from alpha-cleavage. Will show the Br isotope pattern. |
| 133 | [C9H9O]+ | Moderate to High | 3,4-Dimethylbenzoyl cation, resulting from alpha-cleavage. |
| 155/157 | [C6H4Br]+ | Moderate | Bromophenyl cation, from the loss of CO from the 4-bromobenzoyl cation. Will show the Br isotope pattern. |
| 105 | [C8H9]+ | Moderate | From the loss of CO from the 3,4-dimethylbenzoyl cation. |
| 77 | [C6H5]+ | Low to Moderate | Phenyl cation, a common fragment in aromatic compounds. |
Note: The relative intensities are predictions and can be influenced by the specific conditions of the mass spectrometer.
Computational and Theoretical Studies of 4 Bromo 3 ,4 Dimethylbenzophenone
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to determine the optimized molecular geometry and vibrational frequencies of compounds.
Optimized Molecular Geometry and Conformational Preferences
Table 1: Predicted Optimized Geometric Parameters for 4-Bromo-3',4'-dimethylbenzophenone
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-Br | ~1.91 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C-C (Methyl) | ~1.51 Å | |
| Bond Angle | C-CO-C | ~120° |
| C-C-Br | ~119° | |
| H-C-H (Methyl) | ~109.5° | |
| Dihedral Angle | Phenyl Ring 1 - CO - Phenyl Ring 2 | ~30° - 50° |
Note: The values in this table are illustrative and based on typical values for similar molecular structures. Actual calculated values may vary.
Vibrational Frequencies and Mode Assignments
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of chemical bonds. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ketone group, C-Br stretching, C-H stretching of the aromatic rings and methyl groups, and various ring deformation modes. These theoretical spectra are crucial for interpreting experimental spectroscopic data. A scaling factor is often applied to the calculated frequencies to better match experimental results due to the harmonic approximation used in the calculations. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Ketone | ~1660 - 1680 |
| C-Br Stretch | Bromo-aromatic | ~550 - 650 |
| Aromatic C-H Stretch | Phenyl Rings | ~3000 - 3100 |
| Aliphatic C-H Stretch | Methyl Groups | ~2850 - 2960 |
| C-C Ring Stretch | Phenyl Rings | ~1400 - 1600 |
Note: The values in this table are illustrative and based on typical vibrational frequencies for the respective functional groups.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich dimethyl-substituted phenyl ring, while the LUMO is likely to be distributed over the carbonyl group and the bromo-substituted phenyl ring, which are more electron-withdrawing.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
Note: The values in this table are illustrative and represent typical energy ranges for similar aromatic ketones.
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net A molecule with a high HOMO energy is a good electron donor and is susceptible to electrophilic attack. Conversely, a molecule with a low LUMO energy is a good electron acceptor and is prone to nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP map is color-coded to indicate different potential values.
Typically, regions of negative electrostatic potential (colored in shades of red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. youtube.com Regions of positive electrostatic potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of near-zero potential. youtube.com
For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. The bromine atom, despite its electronegativity, can exhibit a slightly positive region (the σ-hole) along the C-Br bond axis, which can be involved in halogen bonding. The hydrogen atoms of the aromatic rings and methyl groups would exhibit positive potential. This detailed charge distribution map provides a comprehensive picture of the molecule's reactivity. researchgate.netwalisongo.ac.id
Table 4: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound
| Molecular Region | Predicted MEP Value (a.u.) | Implication |
| Carbonyl Oxygen | Negative (e.g., -0.015) | Site for electrophilic attack |
| Aromatic Hydrogens | Positive (e.g., +0.010) | Potential for weak interactions |
| Bromine Atom (σ-hole) | Slightly Positive | Halogen bonding potential |
| Phenyl Ring π-system | Slightly Negative | Potential for π-π stacking |
Note: The values in this table are illustrative and represent the expected relative potentials.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.de This analysis provides a detailed picture of the electron density distribution and the nature of intramolecular interactions, which are key to understanding a molecule's stability and reactivity.
A key aspect of NBO analysis is the quantification of stabilization energies associated with these delocalization interactions. researchgate.net These energies, calculated through second-order perturbation theory, indicate the strength of the donor-acceptor interactions. For instance, interactions involving the π-orbitals of the aromatic rings and the carbonyl group are expected to be significant, highlighting the extended π-conjugation within the molecule. chemrxiv.org The analysis also identifies the hybridization of the atomic orbitals, providing a more detailed understanding of the bonding within the molecule. uni-muenchen.de
Below is a representative table illustrating the types of stabilization energies that can be determined through NBO analysis for a molecule like this compound. The specific values would be obtained from detailed quantum chemical calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C3'-C4') | π(C=O) | Value |
| π(C-Br) | σ(C-C) | Value |
| LP(O) | π*(C1'-C6') | Value |
| Note: This table is illustrative. Actual values require specific computational results. |
Studies on Nonlinear Optical (NLO) Properties of Benzophenone (B1666685) Derivatives
Benzophenone derivatives have attracted considerable interest for their potential applications in nonlinear optics (NLO). researchgate.netdntb.gov.ua NLO materials are capable of altering the properties of light that passes through them, a phenomenon crucial for technologies like optical switching and frequency conversion. nih.gov The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these molecules. researchgate.net Key parameters calculated include the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net A larger β value indicates a stronger NLO activity. For benzophenone derivatives, the presence of electron-donating groups (like the dimethylamino group) and electron-withdrawing groups (like the bromo and carbonyl groups) is expected to enhance the NLO response. researchgate.net
Research has shown a correlation between the energy gap of a molecule and its hyperpolarizability, with a smaller energy gap often leading to a larger β value. researchgate.net The planarity of the molecule and the extent of π-conjugation also play a significant role. chemrxiv.org
The following table presents typical NLO parameters that would be calculated for this compound, though specific values are dependent on the computational method and basis set used.
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | Value |
| Mean Polarizability | α | Value |
| First Hyperpolarizability | β | Value |
| Note: This table is for illustrative purposes. Actual values require specific computational results. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules. mdpi.comnih.gov It allows for the simulation of electronic absorption spectra (like UV-Vis spectra) and provides insights into the nature of electronic transitions. mdpi.comnih.gov
For this compound, TD-DFT calculations can predict the absorption wavelengths and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in understanding how the molecule interacts with light, a property that is fundamental to its potential use as a photoinitiator or in other light-driven applications. chemrxiv.org
The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed picture of the charge redistribution upon excitation. researchgate.net For instance, a transition from a HOMO localized on the dimethylphenyl moiety to a LUMO centered on the bromobenzoyl group would indicate an intramolecular charge transfer (ICT) character. researchgate.net
The simulated UV-Vis spectrum can be compared with experimental data to validate the computational methodology. mdpi.comresearchgate.net The table below illustrates the kind of data that can be obtained from TD-DFT calculations for this compound.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Value | Value | HOMO → LUMO |
| S0 → S2 | Value | Value | HOMO-1 → LUMO |
| S0 → S3 | Value | Value | HOMO → LUMO+1 |
| Note: This table is illustrative. Actual values require specific computational results. |
These computational studies provide a detailed and fundamental understanding of the electronic properties of this compound, guiding further experimental work and the design of new materials with tailored properties. researchgate.netmdpi.com
Photophysical and Photochemical Investigations of 4 Bromo 3 ,4 Dimethylbenzophenone
Photoreduction Mechanisms and Pathways to Benzopinacol Derivatives
The photoreduction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol, is a classic photochemical reaction that proceeds via a free-radical mechanism. thsci.combiosynth.com Upon absorption of ultraviolet (UV) light, typically around 350 nm, 4-Bromo-3',4'-dimethylbenzophenone is expected to be promoted from its ground state (S₀) to an excited singlet state (S₁). nih.gov Subsequently, it will undergo efficient intersystem crossing (ISC) to the more stable triplet state (T₁). nih.gov
The triplet state of the benzophenone (B1666685) derivative possesses a diradical character, with an unpaired electron on the carbonyl oxygen. This excited molecule can then abstract a hydrogen atom from a suitable donor, like the secondary carbon of isopropanol. nih.gov This process results in the formation of two radical species: a ketyl radical (specifically, the 4-bromo-3',4'-dimethylbenzhydrol radical) and an isopropanol-derived radical.
The final step of the photoreduction pathway is the dimerization of two ketyl radicals, which combine to form a benzopinacol derivative. biosynth.com In the case of this compound, this would result in the formation of 1,2-bis(4-bromophenyl)-1,2-bis(3,4-dimethylphenyl)ethane-1,2-diol. The isopropanol radical is concurrently converted to acetone. biosynth.com
The primary steps in the photoreduction of this compound are summarized as follows:
Photoexcitation and Intersystem Crossing: (4-Br-3',4'-(CH₃)₂BP) + hν → ¹(4-Br-3',4'-(CH₃)₂BP)* → ³(4-Br-3',4'-(CH₃)₂BP)*
Hydrogen Abstraction: ³(4-Br-3',4'-(CH₃)₂BP)* + (CH₃)₂CHOH → (4-Br-3',4'-(CH₃)₂BPH)• + (CH₃)₂COH•
Dimerization: 2 (4-Br-3',4'-(CH₃)₂BPH)• → (4-Br-3',4'-(CH₃)₂BP)₂H₂
Quantum Yield Determination in Photochemical Transformations
The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency. It is defined as the number of moles of a particular product formed per mole of photons absorbed. The determination of quantum yield is essential for understanding the kinetics and mechanism of a photoreaction and for its practical applications.
| Compound | Photochemical Transformation | Quantum Yield (Φ) | Irradiation Wavelength (nm) |
|---|---|---|---|
| 4-Bromo-4'-methylbenzophenone | Photoreduction to substituted benzopinacol | 0.0775 | 350 |
The presence of a bromine atom, an electron-withdrawing group, and two methyl groups, which are electron-donating, on the phenyl rings of this compound would be expected to influence its photoreduction quantum yield. The precise effect would depend on the interplay between the electronic and steric effects of these substituents on the energy and reactivity of the triplet excited state.
Excited State Kinetics and Dynamics in Solution and Solid States
The kinetics and dynamics of the excited states of substituted benzophenones are complex and are influenced by the nature and position of the substituents. The primary excited state involved in the photoreduction of benzophenones is the lowest triplet state (T₁), which is typically of n-π* character. nih.gov This state is characterized by the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
For this compound, the bromine and methyl substituents will modulate the energies of the n-π* and π-π* excited states. Electron-donating groups like methyl tend to raise the energy of the n-π* state, while electron-withdrawing groups like bromine can lower it. The relative energies of these states are crucial as the n-π* triplet state is generally more reactive in hydrogen abstraction reactions.
Studies on various substituted benzophenones have elucidated the lifetimes and decay pathways of their excited states. For instance, the excited state of the benzophenone ketyl radical, an intermediate in the photoreduction process, has been studied using two-color laser flash photolysis. The lifetimes of these excited radicals are influenced by the substituents on the phenyl rings. In the case of 4-bromobenzophenone, the excited ketyl radical has been generated and its transient absorption spectrum characterized.
The dynamics in the solid state can differ significantly from those in solution due to restricted molecular motion. In a crystalline lattice, the efficiency of bimolecular reactions like hydrogen abstraction may be reduced, and other photophysical processes such as phosphorescence might become more prominent. The specific crystal packing of this compound would dictate the intermolecular distances and orientations, thereby influencing its solid-state photochemical behavior.
Role of this compound as a Photoinitiator or Photosensitizer in Model Systems
Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization and as photosensitizers in various photochemical reactions. In these roles, the excited triplet state of the benzophenone derivative does not directly generate radicals by cleavage but instead interacts with a co-initiator or another molecule.
As a photoinitiator, this compound, upon excitation to its triplet state, would be expected to abstract a hydrogen atom from a suitable co-initiator, typically an amine or a thiol. This hydrogen transfer process generates a ketyl radical from the benzophenone derivative and a reactive radical from the co-initiator. The latter radical is then responsible for initiating the polymerization of monomers, such as acrylates. The efficiency of this process is dependent on the reactivity of the triplet state and the nature of the co-initiator.
As a photosensitizer, the excited triplet state of this compound can transfer its energy to another molecule with a lower triplet energy. This process, known as triplet-triplet energy transfer, generates the triplet excited state of the acceptor molecule, which can then undergo its own characteristic photochemical reactions. Benzophenones are effective photosensitizers due to their high intersystem crossing efficiency and relatively high triplet energy. The bromo and methyl substituents on this compound can influence its triplet energy and lifetime, thereby affecting its efficiency as a photosensitizer. Many benzophenone derivatives are known to have photosensitizing properties.
Chemical Reactivity and Derivatization Strategies for 4 Bromo 3 ,4 Dimethylbenzophenone
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to one of the phenyl rings of 4-Bromo-3',4'-dimethylbenzophenone is a prime site for nucleophilic substitution reactions. This halogen can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups and the extension of the molecular framework.
Common nucleophilic substitution reactions involving the bromine moiety include:
Amination: The bromine atom can be substituted by various amino groups through reactions with primary or secondary amines. This is often facilitated by a base.
Alkoxylation: Reaction with alkoxides or alcohols in the presence of a strong base can replace the bromine atom with an alkoxy group, forming ether linkages.
Cyanation: The introduction of a nitrile group can be achieved by reacting with a cyanide salt, such as potassium cyanide or copper(I) cyanide.
These reactions are fundamental in modifying the electronic properties and biological activity of the resulting benzophenone (B1666685) derivatives.
Functional Group Transformations of Methyl Substituents
The two methyl groups on the 3' and 4' positions of the benzophenone core offer additional avenues for derivatization. While generally less reactive than the bromine atom, they can undergo several transformations under specific conditions.
Key transformations include:
Oxidation: The methyl groups can be oxidized to various higher oxidation states. For instance, controlled oxidation can yield corresponding aldehydes or carboxylic acids. Stronger oxidizing agents can lead to the formation of dicarboxylic acid derivatives.
Halogenation: Under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) in the presence of a radical initiator, the methyl groups can be halogenated to form bromomethyl or dibromomethyl groups. These halogenated intermediates are themselves versatile handles for further nucleophilic substitutions.
These transformations allow for the introduction of new reactive sites or the modulation of the steric and electronic environment of the molecule.
Cross-Coupling Reactions for Extended Molecular Architectures
The bromine atom on the this compound scaffold serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex, extended molecular architectures.
Notable cross-coupling reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. It is a highly versatile method for forming biaryl linkages. For instance, the coupling of a bromo-substituted aniline (B41778) with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ has been demonstrated. nih.gov
Heck-Mizoroki Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, typically resulting in a substituted alkene.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine.
C-S Cross-Coupling: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds by coupling the aryl bromide with thiols. orgsyn.org
These cross-coupling strategies have been instrumental in synthesizing a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov
Table 1: Examples of Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide, Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Heck-Mizoroki | Aryl Bromide, Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Substituted Alkene |
| Sonogashira | Aryl Bromide, Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Aryl Alkyne |
| Buchwald-Hartwig | Aryl Bromide, Amine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl Amine |
This table provides a general overview of common cross-coupling reactions and typical catalyst systems. Specific conditions may vary depending on the substrates.
Synthesis of Polymeric and Supramolecular Scaffolds Utilizing this compound
The reactive handles on this compound make it a suitable monomer or building block for the synthesis of polymers and supramolecular assemblies.
Polymerization: The difunctionality of derivatives of this compound (e.g., after converting the methyl groups to other reactive functionalities) allows for its use in step-growth polymerization reactions. For example, poly(p-phenylene)s, which are known for their conducting properties upon doping, have been synthesized through the polymerization of related bromo-lithiated benzene (B151609) species. dtic.mil The benzophenone moiety can impart specific properties to the resulting polymer, such as photoreactivity or thermal stability. Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to create well-defined polymer architectures. nih.gov
Supramolecular Scaffolds: The rigid structure of the benzophenone core, combined with the potential for introducing directional interaction sites through derivatization, makes it an attractive component for the design of supramolecular scaffolds. Hydrogen bonding, metal coordination, and π-π stacking interactions involving the benzophenone unit and its derivatives can drive the self-assembly of discrete, ordered structures with potential applications in materials science and host-guest chemistry.
Advanced Materials Applications and Research Potential of 4 Bromo 3 ,4 Dimethylbenzophenone
Integration into Photoresponsive Polymer Systems
The benzophenone (B1666685) moiety within 4-Bromo-3',4'-dimethylbenzophenone is a well-known photosensitizer, capable of initiating polymerization reactions upon exposure to ultraviolet (UV) light. This characteristic positions the compound as a promising photoinitiator for curing polymers. The general mechanism involves the absorption of UV radiation, leading to the formation of a triplet state that can abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization.
While direct research on this compound as a photoinitiator is limited, studies on analogous benzophenone derivatives provide a strong basis for its potential. For instance, 4-methylbenzophenone (B132839) is recognized as an efficient free-radical photoinitiator. The presence of the bromine atom and dimethyl groups in this compound is expected to modulate the photophysical properties, such as the efficiency of intersystem crossing and the lifetime of the triplet state, which are critical for photoinitiation.
Table 1: Comparison of Benzophenone-based Photoinitiators
| Compound | Key Features | Potential Advantages of this compound |
| Benzophenone | Parent compound, widely used. | The bromo and dimethyl substituents can enhance solubility in various monomers and polymers, and potentially reduce volatility. |
| 4-Methylbenzophenone | Enhanced reactivity in some systems. | The combination of substituents may offer a tailored absorption spectrum and improved initiation efficiency for specific polymer systems. |
Further research is warranted to fully characterize the photoinitiating capabilities of this compound, including its absorption spectrum, quantum yield for radical generation, and its effectiveness in various polymer matrices.
Development of Novel Liquid Crystalline Materials
The rigid, anisotropic structure of the benzophenone core makes it a suitable building block for liquid crystalline materials. The introduction of a bromine atom and methyl groups in this compound can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed.
Although specific studies on the liquid crystalline properties of this compound are not widely available, research on other halogenated and methylated benzophenone derivatives demonstrates their potential in this field. The bromine atom can enhance intermolecular interactions through halogen bonding, while the methyl groups can affect the molecular packing and aspect ratio. By chemically modifying this compound, for example, by introducing flexible alkyl chains, it is conceivable to design new liquid crystalline materials with tailored properties for applications in displays and optical sensors. A patent for the synthesis of 4-bromo-4'-propylbiphenyl (B126337) highlights its use as a liquid crystal monomer, suggesting a similar potential for related brominated compounds. mdpi.com
Utilization in Coatings, Adhesives, and Ink Formulations
The potential of this compound as a photoinitiator extends to its use in UV-curable coatings, adhesives, and inks. In these applications, the rapid, solvent-free curing process initiated by UV light offers significant environmental and economic advantages. The incorporation of a photoinitiator like this compound allows for the instantaneous transformation of liquid formulations into solid, durable films.
The properties of the final cured material, such as hardness, adhesion, and chemical resistance, are influenced by the choice of photoinitiator. The specific substituents on the benzophenone core can affect the curing speed and the depth of cure. The bromine and dimethyl groups on this compound may offer advantages in terms of solubility in different formulations and could potentially influence the final properties of the cured material.
Role as a Catalytic Agent or Intermediate in Organic Synthesis
Currently, the primary documented role of this compound is as an intermediate in organic synthesis. The presence of the bromine atom provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.
For example, the bromine atom can be readily converted to other functional groups, allowing for the elaboration of the molecular structure. The benzophenone core itself can also participate in various chemical transformations. While there is no direct evidence of this compound acting as a catalytic agent itself, its derivatives, synthesized through reactions at the bromine site, could potentially exhibit catalytic activity.
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃BrO | |
| Molecular Weight | 289.17 g/mol | |
| CAS Number | 300383-01-1 |
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-3',4'-dimethylbenzophenone, and what factors influence reaction yields?
The synthesis can be achieved via Friedel-Crafts acylation, analogous to methods used for structurally similar brominated benzophenones. Key reagents include brominated acyl chlorides (e.g., 4-bromobenzoyl chloride), methyl-substituted aromatic substrates, and Lewis acid catalysts like AlCl₃. Optimizing reaction temperature (typically 0–50°C), solvent choice (e.g., dichloromethane), and stoichiometry of the acyl chloride and aromatic compound is critical. Post-synthesis purification via recrystallization (e.g., hexane) can improve yields, as demonstrated for 4-Bromo-3’-nitrobenzophenone (60.7% yield after recrystallization) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Chromatography : HPLC with retention time analysis (e.g., 1.68 minutes under QC-SMD-TFA05 conditions) ensures purity .
- Mass Spectrometry : LCMS confirms molecular weight (e.g., m/z 685 [M+H]+ for brominated analogs) .
- Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (C=O, C-Br) and vibrational modes. Computational methods (DFT) can predict spectral profiles for validation .
- X-ray Crystallography : Resolves crystal structure and packing, as shown for related compounds like 4,4′-dimethylbenzophenone (DMBP) .
Q. What are the primary research applications of this compound in material science and medicinal chemistry?
- Material Science : Acts as a precursor for nonlinear optical (NLO) materials due to its polarizable aromatic system. DMBP analogs form single crystals with high thermal stability and NLO efficiency .
- Medicinal Chemistry : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules. Similar brominated benzophenones are intermediates in drug synthesis (e.g., brodimoprim) .
Advanced Research Questions
Q. How does the bromine substituent influence reaction mechanisms in nucleophilic aromatic substitution (NAS)?
The electron-withdrawing bromine activates the aromatic ring for NAS by polarizing the C-Br bond. Steric effects from the 3',4'-dimethyl groups may hinder para-substitution, favoring meta or ortho pathways. Kinetic studies using deuterated analogs (e.g., per-d-4,4'-dmbp) can quantify substituent effects via quadrupole shift analysis .
Q. What computational approaches are used to predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potential maps, and hyperpolarizability (for NLO applications). For example, studies on 3,5-dimethylbenzophenone used DFT to correlate structure with vibrational spectra and thermodynamic properties . Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy.
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields?
- Variable Catalysts : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions; AlCl₃ may offer higher yields but requires strict anhydrous conditions .
- Temperature Effects : Lower temperatures (0–25°C) reduce side reactions but slow kinetics. Controlled experiments with in-situ monitoring (e.g., HPLC) can identify optimal ranges .
- Purification Methods : Recrystallization solvents (hexane vs. ethanol) impact purity and yield. Differential Scanning Calorimetry (DSC) assesses crystal stability .
Q. What advanced material science applications leverage the crystal growth properties of this compound?
Single crystals of dimethylbenzophenone derivatives exhibit high second-harmonic generation (SHG) efficiency, making them suitable for photonic devices. Melt growth techniques (Bridgman-Stockbarger method) optimize crystal size and quality. DMBP crystals, for instance, show a SHG efficiency 1.5× that of KDP (potassium dihydrogen phosphate) .
Methodological Considerations
- Safety : Handle brominated compounds in fume hoods due to potential respiratory hazards. Use PPE (gloves, goggles) and follow protocols for bromine spill containment .
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
